molecular formula C15H20O3 B1223107 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 70637-05-7

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No.: B1223107
CAS No.: 70637-05-7
M. Wt: 248.32 g/mol
InChI Key: YXVNWLKUIGTVIH-UHFFFAOYSA-N
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Description

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane is a bicyclic ether compound composed of carbon, hydrogen, and oxygen atoms. It belongs to the family of tricyclic organic compounds known as 2,6,7-trioxabicyclo(2.2.2)octanes.

Preparation Methods

The synthesis of 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane involves the reaction of para-tert-butylphenol with glyoxal and formaldehyde in the presence of a catalyst. The product is then purified by recrystallization. The reaction conditions typically include:

    para-tert-butylphenol, glyoxal, formaldehyde

    Catalyst: Acidic or basic catalyst

    Solvent: Organic solvents such as acetone, chloroform, or ether

    Temperature: Controlled to optimize yield and purity

Chemical Reactions Analysis

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: Can be reduced under specific conditions to yield reduced derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the phenyl ring.

    Common Reagents and Conditions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., halides, amines).

    Major Products: Oxidized or reduced derivatives, substituted phenyl derivatives.

Scientific Research Applications

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Explored for its potential therapeutic applications, including as a molecular switch in targeted drug delivery.

    Industry: Utilized in polymer synthesis and catalyst development.

Mechanism of Action

The mechanism of action of 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with molecular targets through its unique structural features. The compound’s stability and reactivity allow it to act as a molecular switch, modulating biological pathways and chemical reactions. Its bicyclic structure enables it to interact with specific receptors or enzymes, influencing their activity and leading to desired effects.

Comparison with Similar Compounds

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane can be compared with other similar compounds, such as:

    This compound derivatives: These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications.

    2,6,7-Trioxabicyclo(2.2.2)octane compounds: This class of compounds has similar bicyclic structures but may have different functional groups, affecting their chemical properties and uses.

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(22

Properties

IUPAC Name

4-tert-butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-13(2,3)14-9-16-15(17-10-14,18-11-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVNWLKUIGTVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C12COC(OC1)(OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220921
Record name 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70637-05-7
Record name 4-(1,1-Dimethylethyl)-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70637-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070637057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 2
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 3
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 4
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 5
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 6
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane

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